molecular formula C10H12BrN B6590078 6-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine CAS No. 1505993-02-1

6-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B6590078
CAS No.: 1505993-02-1
M. Wt: 226.1
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Description

6-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine is a chemical compound that belongs to the class of indenamines. It is also known as 6-bromoindanamine. This compound features a bromine atom attached to the indane ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of the amine group makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 1-methyl-2,3-dihydro-1H-indene followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The amination step can be carried out using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the handling of bromine and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1-methyl-2,3-dihydro-1H-inden-1-amine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium amide (NaNH₂).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 1-methyl-2,3-dihydro-1H-inden-1-amine.

    Substitution: Formation of various substituted indenamines depending on the nucleophile used.

Scientific Research Applications

6-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-chloro-1-methyl-2,3-dihydro-1H-inden-1-amine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    6-fluoro-1-methyl-2,3-dihydro-1H-inden-1-amine: Contains a fluorine atom, which can influence its electronic properties and interactions.

Uniqueness

6-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may impart distinct biological activities. The combination of the indane ring and the amine group further contributes to its versatility in synthetic and research applications .

Properties

CAS No.

1505993-02-1

Molecular Formula

C10H12BrN

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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